N,N-Dimethylpropionamide

Catalog No.
S772862
CAS No.
758-96-3
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylpropionamide

CAS Number

758-96-3

Product Name

N,N-Dimethylpropionamide

IUPAC Name

N,N-dimethylpropanamide

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-4-5(7)6(2)3/h4H2,1-3H3

InChI Key

MBHINSULENHCMF-UHFFFAOYSA-N

SMILES

CCC(=O)N(C)C

Canonical SMILES

CCC(=O)N(C)C

Solvent properties:

  • Strong donor solvent: N,N-Dimethylpropionamide is a strong donor solvent, meaning it readily donates electron pairs to other molecules. This property allows it to dissolve various materials and participate in reactions as a Lewis base. [Source: Sigma-Aldrich, ]

Coordination with metal ions:

  • Coordination through carbonyl oxygen: The carbonyl oxygen atom in N,N-Dimethylpropionamide acts as a donor site, forming complexes with metal ions. This property makes it useful in studying metal-ligand interactions and in the synthesis of metal-organic frameworks (MOFs). [Source: Sigma-Aldrich, ]

Zeolite synthesis:

  • AST-type zeolite formation: N,N-Dimethylpropionamide has been used as a template molecule in the synthesis of AST-type zeolites, which are a specific class of zeolites with a plate-like morphology. These zeolites have potential applications in catalysis and separation processes. [Source: Sigma-Aldrich, ]

Other potential applications:

  • N,N-Dimethylpropionamide is being explored for other potential applications, including its use as a solvent in various chemical reactions and as a precursor to other functional molecules. However, further research is needed to fully understand its potential in these areas.

N,N-Dimethylpropionamide is an organic compound with the chemical formula C5_5H11_{11}NO and a CAS number of 758-96-3. It is classified as an amide, specifically a derivative of propionic acid where two methyl groups are attached to the nitrogen atom. This compound is a colorless to pale yellow liquid with a characteristic odor and is miscible with water and a variety of organic solvents. N,N-Dimethylpropionamide is known for its high boiling point and polar aprotic nature, making it a useful solvent in various

  • Specific hazard information for N,N-Dimethylpropionamide is limited.
  • As a general precaution, it's advisable to handle unknown organic compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].
Typical of amides:

  • Hydrolysis: In the presence of strong acids or bases, N,N-Dimethylpropionamide can hydrolyze to yield propionic acid and dimethylamine.
  • Acylation Reactions: It can act as an acylating agent in reactions involving nucleophiles.
  • Condensation Reactions: It may undergo condensation with alcohols or amines to form new amides or esters.

The balanced chemical equation for its synthesis from propionic acid and dimethylamine is as follows:

Propionic Acid+DimethylamineN N Dimethylpropionamide+Water\text{Propionic Acid}+\text{Dimethylamine}\rightarrow \text{N N Dimethylpropionamide}+\text{Water}

While specific biological activities of N,N-Dimethylpropionamide are not extensively documented, it is known to exhibit irritant properties upon contact with skin or mucous membranes. Its safety data indicates that exposure may lead to temporary incapacitation or possible residual injury, particularly through inhalation or skin absorption .

Several methods exist for synthesizing N,N-Dimethylpropionamide, including:

  • Direct Reaction: The most common method involves reacting propionic acid with dimethylamine in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, which helps drive the reaction forward by removing water produced during the process .
  • Using Propionyl Chloride: Another method involves dissolving dimethylamine in an organic solvent, cooling it, and then adding propionyl chloride while maintaining a temperature between -10°C to 25°C. The mixture is then heated to 40-80°C for several hours before purification .

N,N-Dimethylpropionamide has various applications across different fields:

  • Solvent: It serves as a solvent in organic synthesis due to its polar aprotic nature.
  • Reagent: It is used in the preparation of zeolites and other complex organic compounds .
  • Chemical Intermediates: The compound acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

N,N-Dimethylpropionamide shares structural similarities with other amides but has unique properties that set it apart. Below is a comparison with similar compounds:

Compound NameChemical FormulaUnique Features
DimethylformamideC3_3H7_7NOWidely used as a solvent; more polar than N,N-Dimethylpropionamide.
N,N-DimethylacetamideC4_4H9_9NOSimilar structure; used in similar applications but has different reactivity profiles.
N,N-DiethylformamideC5_5H11_11NOLarger ethyl groups; exhibits different solubility characteristics.

N,N-Dimethylpropionamide's unique combination of properties—such as its boiling point, polarity, and reactivity—make it particularly valuable in specific synthetic applications compared to these similar compounds.

XLogP3

-0.1

Boiling Point

174.5 °C

LogP

-0.11 (LogP)

Melting Point

-45.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

758-96-3

Wikipedia

N,N-Dimethylpropionamide

General Manufacturing Information

Propanamide, N,N-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types